N,p-Bis(phenylthiomethyl)-N-methylaniline
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Overview
Description
N,p-Bis(phenylthiomethyl)-N-methylaniline is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of phenylthiomethyl groups attached to an aniline core, which imparts distinct chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,p-Bis(phenylthiomethyl)-N-methylaniline typically involves the reaction of p-toluidine with phenylthiomethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the aniline nitrogen attacks the electrophilic carbon of the phenylthiomethyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,p-Bis(phenylthiomethyl)-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the phenylthiomethyl groups to thiols or other reduced forms.
Substitution: The phenylthiomethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N,p-Bis(phenylthiomethyl)-N-methylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,p-Bis(phenylthiomethyl)-N-methylaniline involves its interaction with specific molecular targets. The phenylthiomethyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(acryloyl)cystamine
- N,N’-Methylenebisacrylamide
Uniqueness
N,p-Bis(phenylthiomethyl)-N-methylaniline is unique due to its specific structural features, which confer distinct reactivity and stability
Properties
CAS No. |
73637-05-5 |
---|---|
Molecular Formula |
C21H21NS2 |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
N-methyl-N,4-bis(phenylsulfanylmethyl)aniline |
InChI |
InChI=1S/C21H21NS2/c1-22(17-24-21-10-6-3-7-11-21)19-14-12-18(13-15-19)16-23-20-8-4-2-5-9-20/h2-15H,16-17H2,1H3 |
InChI Key |
OKBYZFBFFVTBJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CSC1=CC=CC=C1)C2=CC=C(C=C2)CSC3=CC=CC=C3 |
Origin of Product |
United States |
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